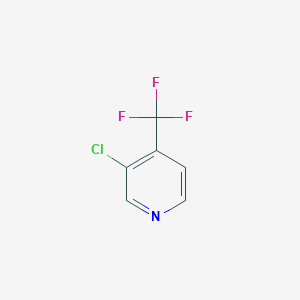

3-Chloro-4-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYROPYZSZBORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478374 | |

| Record name | 3-Chloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81565-19-7 | |

| Record name | 3-Chloro-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81565-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-(trifluoromethyl)pyridine CAS number and properties

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a critical fluorinated building block in modern medicinal and agricultural chemistry. We delve into its fundamental physicochemical properties, explore common synthetic pathways, and analyze its reactivity, with a particular focus on the mechanistic principles governing its utility. The strategic importance of the trifluoromethylpyridine scaffold is highlighted through its applications in drug discovery, where it imparts desirable properties such as enhanced metabolic stability and binding affinity. This document also includes an exemplary experimental protocol for a key transformation and detailed safety and handling information to ensure its effective and safe utilization in the laboratory.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to significantly alter a molecule's properties. When appended to a pyridine ring, the -CF₃ group acts as a potent electron-withdrawing group, increasing the molecule's metabolic stability, modulating its pKa, and enhancing its lipophilicity, which can improve cell membrane permeability.[1][2] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1]

This compound is a key heterocyclic intermediate that leverages these benefits. Its structure features two key reactive handles: a chloro-substituent, which can act as a leaving group in nucleophilic substitution reactions, and the pyridine ring itself, which can be functionalized further. This unique combination of features makes it an exceptionally versatile synthon for accessing complex molecular architectures in the development of novel pharmaceuticals and agrochemicals.[3][4]

Chemical Identity and Core Properties

The foundational data for this compound is summarized below, providing essential information for its identification, handling, and use in quantitative experimental design.

| Property | Value | Source(s) |

| CAS Number | 81565-19-7 | [5][6][7][8] |

| Molecular Formula | C₆H₃ClF₃N | [5][6][9] |

| Molecular Weight | 181.54 g/mol | [5][6][10] |

| Appearance | (Typically) Colorless to light yellow liquid | General chemical knowledge |

| SMILES | FC(F)(F)C1=C(Cl)C=NC=C1 | [5] |

| InChI Key | YNYROPYZSZBORI-UHFFFAOYSA-N | [11] |

| LogP | 2.75 | [5] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [5] |

Synthesis and Manufacturing Insights

The industrial synthesis of chloro-trifluoromethylpyridines typically originates from readily available picoline isomers. A common and robust strategy involves a simultaneous, high-temperature, vapor-phase chlorination and fluorination reaction.

A plausible synthetic route starting from 4-picoline is illustrated below. The methyl group is first exhaustively chlorinated to a trichloromethyl group, which is then subjected to a halogen exchange (HALEX) reaction to form the trifluoromethyl group. Subsequent regioselective chlorination of the pyridine ring yields the target compound.

Caption: General synthetic pathway from 4-picoline.

Causality Behind the Method: This vapor-phase approach is advantageous for large-scale production as it can be run in a continuous process.[2][4] The reaction conditions, such as temperature and the molar ratio of chlorine, are critical for controlling the degree and position of chlorination on the pyridine ring.[2][4] Byproducts with different chlorination patterns are common, and purification by distillation is a necessary downstream step.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr) . The pyridine nitrogen and the potent electron-withdrawing -CF₃ group at the C4 position work in concert to make the electron density at the C3 position (and C5) exceptionally low. This electronic deficit makes the ring susceptible to attack by nucleophiles.

The mechanism proceeds via a two-step addition-elimination sequence:

-

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12]

-

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group.

The presence of the -CF₃ group at the para-position relative to the site of attack (C3 is meta to N, but the activating influence is key) is crucial for stabilizing the negative charge in the Meisenheimer intermediate through resonance and induction, thereby lowering the activation energy of the reaction.[12][13]

Caption: Addition-elimination mechanism of SNAr.

This predictable reactivity makes the compound an ideal substrate for introducing a wide variety of functional groups (e.g., amines, alkoxides, thiols) at the C3 position, forming C-N, C-O, and C-S bonds, which are fundamental linkages in drug molecules.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value building block. Its incorporation into a drug candidate can bestow several advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group can shield adjacent positions on the pyridine ring from oxidative metabolism by cytochrome P450 enzymes.[1]

-

Enhanced Lipophilicity: The -CF₃ group increases the molecule's lipophilicity (LogP), which can enhance its ability to cross biological membranes and reach its target.[1]

-

Binding Affinity: The highly polarized nature of the -CF₃ group can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets, potentially increasing binding affinity and potency.[1]

This scaffold is found in molecules developed for a range of therapeutic areas, including oncology and infectious diseases, as well as in advanced agrochemicals like herbicides and fungicides.[1][3][4]

Exemplary Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a typical laboratory-scale cross-coupling reaction to form a C-N bond, a common step in drug discovery workflows.

Objective: To synthesize N-aryl-4-(trifluoromethyl)pyridin-3-amine from this compound and an aniline derivative.

Materials:

-

This compound (1.0 equiv)

-

Substituted Aniline (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add Cesium Carbonate, Palladium(II) Acetate, and Xantphos. Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Under a positive pressure of inert gas, add this compound, the substituted aniline, and anhydrous toluene.

-

Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Safety, Handling, and Storage

Hazard Classification: While specific GHS data for this exact isomer may vary, closely related chloro-(trifluoromethyl)pyridines are classified as irritants and may be harmful if swallowed, in contact with skin, or if inhaled.[9][10][14]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 or NIOSH standards.[14][16]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[14][16]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use an approved respirator.[14]

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[17] Keep away from heat, sparks, and open flames.[15][17] Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to moisture or air.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16][17] Store locked up.[15][16] Some suppliers recommend storage at 4°C under nitrogen.[5]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the precise introduction of diverse functionalities. The powerful electronic properties imparted by the trifluoromethyl group make it an indispensable tool for medicinal chemists and drug development professionals seeking to enhance the biological and pharmacokinetic properties of next-generation therapeutics and agrochemicals. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount to unlocking its full potential in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. 81565-19-7|this compound|BLD Pharm [bldpharm.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 10. 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C6H3ClF3N) [pubchemlite.lcsb.uni.lu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and agrochemical research. The strategic placement of a chlorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of complex, biologically active molecules. The trifluoromethyl group, a well-known bioisostere for various functional groups, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and process development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 81565-19-7 | [2],[3],[4],[5] |

| Molecular Formula | C₆H₃ClF₃N | [4],[5],[1] |

| Molecular Weight | 181.54 g/mol | [5],[1] |

| Appearance | Not explicitly stated, but isomers are liquids or low-melting solids. | |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. | |

| Solubility | Expected to be soluble in common organic solvents like chloroform and methanol.[6] | |

| Calculated LogP | 2.7538 | [1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons at the C-2, C-5, and C-6 positions of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. For the related isomer, 2-Chloro-4-(trifluoromethyl)pyridine, the proton signals appear at δ 8.60 (d, J = 5.1 Hz, 1H), 7.58 (s, 1H), and 7.46 (d, J = 5.8 Hz, 1H) in CDCl₃.[7]

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the pyridine ring carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts for carbons in trifluoromethyl-substituted pyridines are well-documented.[7][8]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the -CF₃ group. For 2-Chloro-4-(trifluoromethyl)pyridine, this signal appears at δ -64.8 ppm (relative to CFCl₃) in CDCl₃.[7] For 3-(Trifluoromethyl)pyridine, the signal is at δ -62.7 ppm.[7]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z ≈ 181, along with a characteristic M+2 peak with approximately one-third the intensity, corresponding to the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of Cl and CF₃ groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations within the pyridine ring.

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines can be broadly approached through two main strategies: the chlorine/fluorine exchange method starting from a trichloromethylpyridine, or the construction of the pyridine ring from a trifluoromethyl-containing building block.[9][10]

Synthetic Approaches

A common method for producing chloro-trifluoromethylpyridines involves the simultaneous vapor-phase chlorination and fluorination of picoline precursors at high temperatures over a transition metal-based catalyst.[9] Another versatile approach is the cyclocondensation reaction using smaller, fluorinated building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate.[10][11] While specific, detailed protocols for the synthesis of this compound were not found in the searched literature, these general methods provide a foundation for its preparation.

Chemical Reactivity

The reactivity of this compound is dominated by the electronic properties of its substituents. The strongly electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA).[6][12]

Nucleophilic Aromatic Substitution (SNA): The chlorine atom at the C-3 position is a potential leaving group for SNA reactions. However, in pyridine systems, nucleophilic attack is generally favored at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[12][13] The presence of the strongly withdrawing -CF₃ group at the 4-position further enhances the electrophilicity of the ring, particularly at the 2 and 6 positions. The reactivity at the C-3 position would depend on the specific nucleophile and reaction conditions.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are key intermediates in the development of a wide range of pharmaceuticals and agrochemicals.[11] The incorporation of the trifluoromethyl group can lead to improved efficacy and pharmacokinetic properties.[1]

While a specific, commercialized drug or agrochemical directly synthesized from this compound was not identified in the search results, the closely related compound, 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, is a key starting material in the synthesis of Doravirine , an FDA-approved non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[14][15] This highlights the importance of this class of substituted pyridines as valuable synthons in medicinal chemistry. The unique substitution pattern of this compound makes it a promising candidate for library synthesis and lead optimization campaigns targeting novel therapeutic agents.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[4][16] It is reported to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[4][16]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

Skin: Wash with plenty of soap and water.

-

Ingestion/Inhalation: Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen).[1]

Researchers and laboratory personnel must consult the specific Safety Data Sheet (SDS) for detailed safety information before handling this compound.[2][3]

Conclusion

This compound is a specialized chemical building block with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its unique electronic properties, stemming from the chloro and trifluoromethyl substituents, dictate its reactivity, primarily towards nucleophilic aromatic substitution. While specific physical data and detailed synthetic protocols are not widely published, the information available for related isomers provides a strong foundation for its use in research. As the demand for complex, fluorinated heterocycles continues to grow in drug discovery, the utility of this compound as a versatile intermediate is poised to expand.

References

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. scbt.com [scbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. echemi.com [echemi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. chemical-label.com [chemical-label.com]

3-Chloro-4-(trifluoromethyl)pyridine molecular structure and weight

An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethyl)pyridine: Molecular Characteristics and Scientific Significance

Introduction

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, fluorinated heterocyclic compounds have become indispensable building blocks. Among these, this compound stands out as a pivotal intermediate. Its unique electronic and steric properties, conferred by the strategic placement of a chlorine atom and a trifluoromethyl group on a pyridine scaffold, make it a highly valuable precursor for the development of complex, biologically active molecules.

This technical guide offers a comprehensive exploration of this compound, intended for researchers, chemists, and professionals in drug discovery. We will delve into its core molecular attributes, synthesis and reactivity, and its significant applications, providing both foundational knowledge and practical insights.

Section 1: Core Molecular Attributes

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in complex synthetic pathways. This section details the structural and physicochemical characteristics of this compound.

Molecular Structure and Identification

This compound is a substituted aromatic heterocycle. The structure consists of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The ring is functionalized with a chlorine atom at the 3-position and a trifluoromethyl (-CF3) group at the 4-position.

-

Systematic IUPAC Name: this compound

-

Common Synonyms: 3-chloro-4-trifluoromethyl pyridine[1]

-

SMILES Notation: FC(F)(F)C1=C(Cl)C=NC=C1[1]

The presence of the electron-withdrawing trifluoromethyl group and the electronegative chlorine atom significantly influences the electron density distribution of the pyridine ring, which in turn dictates its reactivity and interaction with biological targets.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The trifluoromethyl group, in particular, is known to enhance properties like lipophilicity and metabolic stability.[5]

| Property | Value | Source |

| Molecular Formula | C₆H₃ClF₃N | [1][2][6] |

| Molecular Weight | 181.54 g/mol | [1][2][6] |

| LogP | 2.75 | [1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 0 | [1] |

The LogP value indicates moderate lipophilicity, which can be advantageous for cell membrane permeability. The low TPSA suggests good potential for oral bioavailability. The absence of hydrogen bond donors and a single acceptor (the pyridine nitrogen) defines its interaction capabilities in biological systems.

Section 2: Synthesis and Reactivity

General Synthetic Strategies

The synthesis of trifluoromethylpyridines (TFMPs) is a well-established area of organic chemistry, driven by their industrial importance.[7] Two primary methods are prevalent for preparing TFMP derivatives:

-

Halogen Exchange (Halex) Reaction: This is the most common industrial method, typically starting from a corresponding picoline (methylpyridine). The methyl group is exhaustively chlorinated to a trichloromethyl (-CCl₃) group, which is then converted to the trifluoromethyl (-CF₃) group via a fluorine/chlorine exchange reaction using hydrogen fluoride (HF).[8][9]

-

Building Block Approach (Cyclocondensation): This method involves constructing the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group. This offers greater flexibility for creating diverse substitution patterns.[7][8]

Caption: General synthetic strategies for trifluoromethylpyridines.

Chemical Reactivity

The reactivity of this compound is governed by the electronic properties of its substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 3-position is susceptible to displacement by nucleophiles. The electron-withdrawing nature of both the pyridine nitrogen and the adjacent -CF₃ group activates the ring towards such reactions, making it a versatile handle for introducing new functional groups.

-

C-H Functionalization: The remaining C-H bonds on the pyridine ring can be functionalized through various organometallic methods, such as directed deprotonation-lithiation followed by reaction with an electrophile.[10] This allows for the regioexhaustive functionalization of the scaffold, enabling the synthesis of a wide array of derivatives from a single starting material.

Section 3: Applications in Research and Development

The trifluoromethylpyridine motif is a "privileged scaffold" in modern chemistry, with this compound serving as a key intermediate in synthesizing high-value molecules.

Role in Medicinal Chemistry

The incorporation of a trifluoromethyl group into a drug candidate is a widely used strategy to enhance its pharmacological profile.[5] The benefits include:

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.

-

Enhanced Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross biological membranes.[5]

-

Improved Binding Affinity: The strong electronegativity of fluorine can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.[5]

Derivatives of chloro-trifluoromethylpyridines are explored as kinase inhibitors for oncology and as core components in treatments for a wide range of diseases.[5][11]

Agrochemical Significance

The TFMP structure is integral to many modern agrochemicals.[7] Its derivatives have been successfully commercialized as:

-

Herbicides: Compounds like fluazifop-butyl were developed using a TFMP core to control grass weeds.[7]

-

Insecticides: The insecticide flonicamid contains the 4-trifluoromethyl-pyridine structure and is effective against sap-feeding insects.[7]

-

Fungicides: The fungicide fluazinam, synthesized from a dichlorinated trifluoromethylpyridine, demonstrates potent activity by interfering with fungal respiration.[7]

Section 4: Experimental Protocols and Characterization

Verifying the identity and purity of this compound is crucial for its use in synthesis. The following are generalized protocols for its characterization.

Protocol: Structural Confirmation by NMR Spectroscopy

Objective: To confirm the molecular structure and isomeric purity.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Expect three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.

-

¹⁹F NMR Acquisition: Acquire a fluorine NMR spectrum. Expect a single sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift provides confirmation of the electronic environment.

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Expect six distinct signals: five for the aromatic carbons of the pyridine ring and one quartet (due to C-F coupling) for the carbon of the -CF₃ group.

-

Data Analysis: Correlate the observed chemical shifts, integrations, and coupling constants with the expected structure to confirm identity.

Protocol: Purity Assessment by HPLC-MS

Objective: To determine the purity of the compound and confirm its molecular weight.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 10 µg/mL).

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Detector: UV-Vis detector (e.g., at 254 nm) and a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

-

Chromatographic Method: Run a gradient elution, for example, from 10% B to 95% B over 15 minutes, at a flow rate of 1 mL/min.

-

Data Analysis:

-

Purity: Integrate the area of the main peak in the UV chromatogram and express it as a percentage of the total peak area to determine purity.

-

Identity Confirmation: Examine the mass spectrum corresponding to the main peak. Look for the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight of the compound (182.0 for the most common isotopes).

-

Conclusion

This compound is more than a simple chemical intermediate; it is a powerful and versatile tool for molecular design. Its well-defined structure, predictable reactivity, and the advantageous properties conferred by its trifluoromethyl group make it a high-value building block in the synthesis of next-generation pharmaceuticals and agrochemicals. A firm grasp of its molecular attributes and chemical behavior, as detailed in this guide, is essential for scientists and researchers aiming to leverage its full potential in their discovery and development programs.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 81565-19-7|this compound|BLD Pharm [bldpharm.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C6H3ClF3N | CID 12140226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-4-(trifluoromethyl)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of readily available, peer-reviewed experimental spectra, this guide leverages high-quality predicted NMR data, offering a robust framework for the structural elucidation and quality control of this compound. The guide delves into the theoretical underpinnings of the observed chemical shifts and coupling constants, attributing them to the distinct electronic effects of the chloro and trifluoromethyl substituents on the pyridine ring. Furthermore, a detailed, field-proven protocol for NMR sample preparation and data acquisition is provided, ensuring reproducibility and accuracy in experimental settings. This document is intended to be an essential resource for researchers engaged in the synthesis, characterization, and application of substituted pyridines.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative of significant interest in the development of novel pharmaceuticals and functional materials. The unique substitution pattern, featuring an electron-withdrawing chlorine atom and a strongly electron-withdrawing trifluoromethyl group, imparts specific electronic and steric properties to the molecule. These characteristics are crucial for its role as a versatile synthetic intermediate, enabling the construction of more complex molecular architectures with tailored biological activities or material properties.

Accurate structural characterization is paramount in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the unambiguous determination of molecular structure in solution. This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of this compound, offering a foundational dataset for its identification and quality assessment.

Predicted NMR Spectral Data

Due to the limited availability of published experimental NMR data for this compound, the following spectral parameters have been generated using a highly reliable NMR prediction engine.[1] These predictions are based on sophisticated algorithms that consider a vast database of experimentally determined NMR data, providing a high degree of confidence in the expected chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.75 | s | - |

| H-5 | 7.60 | d | 5.1 |

| H-6 | 8.65 | d | 5.1 |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ displays six signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the trifluoromethyl group. The signals are influenced by both the attached protons (for protonated carbons) and the strong coupling to the fluorine atoms of the CF₃ group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152.0 |

| C-3 | 134.5 |

| C-4 | 130.1 (q, J ≈ 35 Hz) |

| C-5 | 123.8 |

| C-6 | 150.2 |

| CF₃ | 121.5 (q, J ≈ 275 Hz) |

Note: The coupling constants (J) for the carbons attached to or near the CF₃ group are approximate values and are presented as quartets (q) due to coupling with the three fluorine atoms.

Spectral Interpretation and Structural Rationale

The predicted chemical shifts and coupling patterns are a direct consequence of the electronic environment of each nucleus within the this compound molecule. The presence of the electronegative nitrogen atom in the pyridine ring, combined with the electron-withdrawing effects of the chlorine and trifluoromethyl substituents, leads to a general deshielding of the ring protons and carbons, resulting in downfield chemical shifts.[1]

-

¹H NMR Spectrum:

-

H-2 and H-6: These protons, being in the ortho positions relative to the ring nitrogen, are the most deshielded and appear at the lowest field (highest ppm values). The predicted singlet for H-2 is due to the absence of adjacent protons for coupling. H-6 is predicted as a doublet due to coupling with H-5.

-

H-5: This proton is situated meta to the nitrogen and is therefore predicted to be at a higher field (lower ppm value) compared to the ortho protons. It appears as a doublet due to coupling with H-6.

-

-

¹³C NMR Spectrum:

-

C-2 and C-6: Similar to the protons, the carbons adjacent to the nitrogen are the most deshielded.

-

C-3 and C-4: These carbons are directly bonded to the electron-withdrawing chloro and trifluoromethyl groups, respectively, which significantly influences their chemical shifts. The carbon bearing the trifluoromethyl group (C-4) is expected to show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF).

-

C-5: This carbon is the most shielded of the ring carbons, appearing at the highest field.

-

CF₃ Carbon: The carbon of the trifluoromethyl group will also appear as a quartet with a very large one-bond carbon-fluorine coupling constant (¹JCF).

-

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data for this compound, the following detailed experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating best practices for sample preparation, instrument setup, and data processing.[2][3][4]

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl₃), which is a good solvent for many organic compounds and has well-characterized residual solvent peaks for referencing.

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is generally optimal for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra within a reasonable acquisition time.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Dissolution and Transfer: Dissolve the compound completely in the solvent in a clean, dry vial. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Instrument Setup and Data Acquisition

The following parameters are suggested for a standard 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, should be sufficient to cover the aromatic region and the internal standard.

-

Acquisition Time: An acquisition time of 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

-

Spectral Width: A spectral width of approximately 220-250 ppm to cover the full range of expected carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2 seconds.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0-2.0 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used for referencing (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

Visualizations

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

References

discovery and history of trifluoromethylpyridine compounds

An In-depth Technical Guide to the Discovery and History of Trifluoromethylpyridine Compounds

Abstract

Trifluoromethylpyridine (TFMP) and its derivatives represent a cornerstone of modern agrochemical and pharmaceutical development. The incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and potent electron-withdrawing effects, which profoundly influence biological activity. This guide provides a comprehensive overview of the history, synthesis, and application of these vital compounds. We trace their origins from early, challenging laboratory syntheses to the development of robust industrial processes that enabled their commercial success. Key milestones, including the launch of the first TFMP-containing herbicide, Fluazifop-butyl, are examined in detail, alongside a portfolio of other critical crop protection agents. Furthermore, this guide explores the evolution of synthetic methodologies, from harsh halogen exchange reactions to modern, more selective direct trifluoromethylation techniques, providing researchers and drug development professionals with a thorough understanding of this privileged structural motif.

Introduction: The Rise of a Privileged Moiety

In the fields of medicinal and agricultural chemistry, the strategic incorporation of fluorine has become a transformative tool for molecular design.[1][2][3] Among fluorine-containing substituents, the trifluoromethyl (CF₃) group holds a place of particular distinction.[1][4][5] Its unique properties, which include being sterically similar to a methyl group but possessing strong electron-withdrawing character, can dramatically alter a molecule's conformation, metabolic fate, and affinity for biological targets.[1][5][6][7]

When this powerful functional group is appended to a pyridine ring—a ubiquitous nitrogen-containing heterocycle renowned for its role in biological recognition—the resulting trifluoromethylpyridine (TFMP) scaffold becomes a "privileged" motif.[4][8] TFMP derivatives have demonstrated exceptional utility, forming the core of numerous high-performance herbicides, fungicides, insecticides, and pharmaceuticals.[1][2][3][4] This guide delves into the discovery and history of these remarkable compounds, charting their journey from chemical curiosities to indispensable components in global health and food security.

Chapter 1: The Dawn of Trifluoromethylpyridines - Early Synthesis

The story of trifluoromethylpyridines begins with the broader history of organofluorine chemistry. A pivotal moment occurred in 1898 when Frédéric Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group, converting benzotrichloride to benzotrifluoride using antimony trifluoride.[1] This laid the foundational chemistry for future developments.

However, it was not until nearly half a century later, in 1947, that the first synthesis of a trifluoromethylpyridine was reported.[1][9] The method was analogous to Swarts's work on benzene derivatives and involved the high-temperature, vapor-phase chlorination of picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange (HALEX) reaction with hydrogen fluoride to yield the desired trifluoromethylpyridine.[1][9]

These early methods were fraught with challenges:

-

Harsh Conditions: The reactions required extremely high temperatures (often >300°C) and pressures, making them difficult to control and scale.[1][9][10]

-

Lack of Selectivity: The initial chlorination step often resulted in a mixture of products, including multiple chlorinations on the pyridine ring, which were difficult to separate.[1]

-

Safety Concerns: The use of highly toxic and corrosive reagents like hydrogen fluoride posed significant operational hazards.[9][11]

These difficulties relegated trifluoromethylpyridines to the realm of academic curiosities for several decades. A more efficient and scalable synthesis was desperately needed to unlock their commercial potential.

Chapter 2: Industrial Breakthroughs - The Halogen Exchange (HALEX) Process

The 1980s marked a turning point with the development of economically feasible and scalable processes for TFMP synthesis, largely driven by the burgeoning agrochemical industry.[7] The most significant breakthrough was the refinement of the simultaneous vapor-phase chlorination and fluorination of 3-picoline.[1][7] This method allows for the one-step production of key intermediates in good yield.[1][7]

This industrial process is a self-validating system where reaction conditions are carefully controlled to direct the outcome. The choice of starting material, catalyst, temperature, and reagent ratios are causally linked to the specific isomers produced.

Experimental Protocol: Synthesis of Key TFMP Intermediates from 3-Picoline

A representative industrial workflow for producing 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), two of the most important commercial intermediates, is as follows:[1][7]

-

Reaction Setup: A vapor-phase reactor is used, often containing two zones: a fluidized-bed phase with a transition metal-based catalyst (e.g., iron fluoride) and a subsequent empty phase.[1]

-

Step 1: Trifluoromethylation: 3-picoline is introduced into the fluidized-bed phase at high temperatures (>300°C). Here, simultaneous chlorination of the methyl group and subsequent fluorination occurs to produce 3-(trifluoromethyl)pyridine.[1]

-

Step 2: Nuclear Chlorination: The product from the first phase moves into the empty phase, where further chlorination of the pyridine ring takes place.[1]

-

Product Control: The degree of nuclear chlorination is controlled by adjusting the molar ratio of chlorine gas and the reaction temperature. To produce 2,5-CTF, milder conditions are used. To favor the formation of 2,3,5-DCTF, the temperature and chlorine concentration are increased.[1]

-

Purification: The resulting product stream is a mixture that is separated and purified via distillation to isolate the desired intermediates.

Caption: Industrial synthesis pathway from 3-picoline.

This robust process was instrumental in making TFMP intermediates available in large quantities, paving the way for their widespread use in crop protection.

Chapter 3: The Agrochemical Revolution - TFMPs in the Field

With a reliable supply of TFMP building blocks, agrochemical research and development accelerated rapidly.[7] The unique properties of the TFMP moiety led to the discovery of highly effective and often more selective pesticides.

Case Study 1: Fluazifop-butyl - The Trailblazer

The first major commercial success story for a TFMP-containing compound was the herbicide Fluazifop-butyl.[1][3]

-

Discovery & Commercialization: Discovered through a competitive research effort by Ishihara Sangyo Kaisha (ISK) and Imperial Chemical Industries (ICI), it was first marketed in 1981/1982 under the brand name Fusilade®.[1][3][12]

-

Mechanism of Action: Fluazifop-butyl is a selective, systemic herbicide that inhibits the enzyme Acetyl-CoA carboxylase (ACCase).[1][13][14] This enzyme is critical for fatty acid biosynthesis in grasses. Its inhibition leads to the breakdown of cell membranes in regions of active growth, selectively killing grass weeds while leaving broad-leaved crops unharmed.[13][14]

-

Synthesis: The synthesis of Fluazifop-butyl relies on the key intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), highlighting the direct link between the industrial synthesis breakthroughs and product development.[1][3][12]

| Milestone / Property | Description | Reference(s) |

| Common Name | Fluazifop-butyl | [1][3][13] |

| First Commercialization | 1982 | [1][3] |

| Discovering Companies | Ishihara Sangyo Kaisha (ISK), ICI | [12] |

| Chemical Class | Aryloxyphenoxypropionate ("fop") | [12] |

| Mode of Action | ACCase Inhibitor | [1][13][14] |

| Key Intermediate | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | [1][3] |

| Selectivity | Controls grass weeds in broad-leaved crops | [13][14] |

Case Study 2: A Diverse Portfolio of TFMP-Containing Agrochemicals

The success of Fluazifop-butyl catalyzed the development of a wide range of other TFMP-based agrochemicals, each utilizing a specific TFMP isomer to achieve a desired biological effect.[1][4]

-

Flazasulfuron: First reported by ISK in 1986, this is a sulfonylurea-type herbicide that inhibits the acetolactate synthase (ALS) enzyme.[1][3] Its synthesis employs 2,3-dichloro-5-(trifluoromethyl)pyridine.[1]

-

Pyroxsulam: Discovered by Dow AgroSciences, Pyroxsulam is another ALS-inhibiting herbicide used in cereal crops. It incorporates a 2-methoxy-4-(trifluoromethyl)pyridine moiety, which provided greater crop safety compared to phenyl analogues.[1][15]

-

Picoxystrobin: A broad-spectrum fungicide from the strobilurin class, discovered by Syngenta and later developed by DuPont.[16][17] It acts as a Quinone outside Inhibitor (QoI), disrupting mitochondrial respiration in fungi.[16] Its synthesis involves an intermediate derived from 2-hydroxy-6-(trifluoromethyl)pyridine.[18]

-

Fluridone: A systemic aquatic herbicide used to control invasive underwater plants.[19][20][21] It works by inhibiting carotenoid biosynthesis, which leads to the degradation of chlorophyll by sunlight, a process known as "bleaching".[19][22][23]

Caption: Key TFMP intermediates and resulting agrochemicals.

Chapter 4: Expanding the Toolkit - Modern Synthetic Methodologies

While the HALEX process is ideal for the bulk production of simple chlorinated TFMPs, it lacks the subtlety required for medicinal chemistry and the synthesis of more complex analogues. The need for milder, more selective, and functional group-tolerant methods led to the development of direct trifluoromethylation reactions.[24][25] These modern methods provide powerful tools for late-stage functionalization, allowing for the introduction of a CF₃ group into a complex molecule at a late step in the synthesis.

These reactions are broadly categorized by the nature of the trifluoromethylating agent:[25][26]

-

Nucleophilic Reagents: These reagents deliver a "CF₃⁻" equivalent. The most famous example is the Ruppert-Prakash reagent (TMSCF₃). They are effective for trifluoromethylating specific positions on the pyridine ring.

-

Electrophilic Reagents: These reagents deliver a "CF₃⁺" equivalent. Togni's and Umemoto's reagents are prominent examples and are widely used due to their stability and reactivity.[25][26]

-

Radical Reagents: These reagents generate a CF₃ radical. Langlois' reagent (sodium trifluoromethylsulfinate) and simple sources like trifluoroiodomethane (CF₃I) fall into this category.[25][26]

The primary challenge in the direct trifluoromethylation of pyridine is regioselectivity. Nucleophilic methods tend to favor the C2 and C4 positions, while selectively targeting the C3 position has historically been difficult, though recent advances are addressing this challenge.[24]

| Reagent Type | Example Reagent(s) | Nature of CF₃ | Typical Use Case | Reference(s) |

| Nucleophilic | Ruppert-Prakash (TMSCF₃) | CF₃⁻ | Addition to carbonyls, imines; some aromatic substitutions | [15] |

| Electrophilic | Togni's Reagents, Umemoto's Reagents | CF₃⁺ | Direct trifluoromethylation of electron-rich aromatics and heterocycles | [25][26] |

| Radical | Langlois' Reagent, CF₃I | CF₃• | Radical addition and substitution reactions | [25][26] |

Chapter 5: TFMPs in Pharmaceuticals and Beyond

The impact of trifluoromethylpyridines extends beyond agriculture. The same properties that make them effective in crop protection—metabolic stability, membrane permeability, and target binding—are highly desirable in drug candidates.[1][6][27]

As of recent years, five pharmaceutical and two veterinary products containing the TFMP moiety have received market approval, and numerous candidates are in various stages of clinical trials.[1][3] The TFMP scaffold is being explored for a wide range of therapeutic areas, including antiviral, anticancer, and central nervous system (CNS) drugs.[6]

Furthermore, the unique electronic properties and thermal stability imparted by the trifluoromethyl group have led to applications in materials science, where TFMP derivatives are used in the synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs).[6][28]

Conclusion: An Enduring Legacy and Future Horizons

The history of trifluoromethylpyridine compounds is a compelling narrative of chemical innovation driven by practical needs. From the initial high-temperature, brute-force syntheses to the development of robust industrial processes and finally to the elegant and selective methods of modern organic chemistry, the journey of TFMPs mirrors the evolution of the chemical sciences.

The trifluoromethylpyridine moiety has firmly established itself as an indispensable building block. Its legacy is written in the increased crop yields and protected food supplies resulting from TFMP-based agrochemicals and is continually being expanded through the development of new life-saving pharmaceuticals. As synthetic chemists continue to devise novel ways to construct and functionalize this versatile scaffold, the future for trifluoromethylpyridines looks brighter than ever, promising new solutions to challenges in medicine, agriculture, and materials science.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. chigroup.site [chigroup.site]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of trifluoromethyl pyridine [huimengchem.cn]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 10. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 11. alfa-chemical.com [alfa-chemical.com]

- 12. Fluazifop - Wikipedia [en.wikipedia.org]

- 13. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]

- 14. invasive.org [invasive.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. agribusinessglobal.com [agribusinessglobal.com]

- 18. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]

- 19. www3.nd.edu [www3.nd.edu]

- 20. Fluridone: Answering Frequently Asked Questions [health.ny.gov]

- 21. Fluridone - Wikipedia [en.wikipedia.org]

- 22. chemicalwarehouse.com [chemicalwarehouse.com]

- 23. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 24. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 25. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. nbinno.com [nbinno.com]

- 28. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

electrophilic and nucleophilic sites of 3-Chloro-4-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Chloro-4-(trifluoromethyl)pyridine

Abstract

This compound is a critical heterocyclic building block in the synthesis of high-value molecules, particularly within the agrochemical and pharmaceutical industries.[1][2] Its reactivity is dominated by the powerful and synergistic electron-withdrawing effects of the pyridine nitrogen, the C-4 trifluoromethyl group, and the C-3 chloro substituent. This guide provides a comprehensive analysis of the molecule's electronic landscape to delineate its distinct electrophilic and nucleophilic sites. We will explore the mechanistic underpinnings of its primary reaction pathways, focusing on its high susceptibility to nucleophilic aromatic substitution (SNAr) and the pronounced difficulty of electrophilic aromatic substitution (EAS). Furthermore, this guide details protocols for key transformations and utilizes diagrams to visually articulate the molecule's reactivity, offering a foundational resource for researchers engaged in the synthesis and functionalization of complex pyridine derivatives.

Introduction

The incorporation of a trifluoromethyl group into aromatic systems can profoundly alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3] When this functionality is combined with a pyridine scaffold, as in this compound, the resulting electronic environment presents unique challenges and opportunities for synthetic chemists. The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the presence of the strongly inductively withdrawing trifluoromethyl group.[3][4]

This technical guide serves as a detailed exploration of the reactivity of this compound. As Senior Application Scientists, our objective is to move beyond mere description and explain the causality behind the molecule's behavior. We will dissect its electronic structure to predict reaction outcomes, provide field-proven insights into its functionalization, and offer robust experimental frameworks. This document is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile synthetic intermediate.

Chapter 1: Electronic Structure and Reactivity Principles

The reactivity of this compound is a direct consequence of the interplay between the pyridine nitrogen and the two halogen-containing substituents. The cumulative effect is a highly electron-poor (electrophilic) aromatic ring.

-

Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and acts as an electron sink, withdrawing electron density from the ring through an inductive effect (-I). This deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the ortho (C-2, C-6) and para (C-4) positions.[5]

-

Trifluoromethyl Group (CF₃): The CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Its effect is almost purely inductive (-I), pulling significant electron density from the ring.[3] Positioned at C-4, it strongly enhances the electrophilicity of the entire ring.

-

Chloro Group (Cl): The chlorine atom also withdraws electron density via induction (-I) but can donate electron density through resonance (+M). For halogens, the inductive effect is dominant. At the C-3 position, its primary role is to further decrease the ring's electron density and to serve as a potential leaving group in substitution reactions.

This confluence of electron-withdrawing forces makes the pyridine ring an exceptional electrophile, while the lone pair of electrons on the nitrogen atom remains the principal nucleophilic site of the molecule.

Data Presentation: Electronic Influence of Substituents

The electronic impact of these groups can be quantified using Hammett substituent constants (σ), which measure the effect of a substituent on the acidity of benzoic acid. A positive value indicates an electron-withdrawing group.

| Substituent | Position on Pyridine | Hammett Constant (σp) | Primary Electronic Effect |

| Trifluoromethyl (CF₃) | C-4 | 0.54[3][4] | Strong Inductive Withdrawal (-I) |

| Chloro (Cl) | C-3 | 0.37 (σm)[4] | Inductive Withdrawal (-I) > Resonance Donation (+M) |

| Ring Nitrogen | N-1 | N/A | Inductive Withdrawal (-I) & Resonance Withdrawal |

Visualization: Electronic Landscape

The following diagram illustrates the distribution of electron density across the this compound ring. The arrows indicate the direction of electron withdrawal, and the partial charges (δ) highlight the resulting electrophilic carbon centers.

Caption: Electronic effects in this compound.

Chapter 2: Nucleophilic Reactivity

The molecule's nucleophilic character is almost exclusively confined to the nitrogen lone pair, while the electron-deficient ring is a prime target for nucleophilic attack.

The Pyridine Nitrogen as a Nucleophilic Site

The lone pair of electrons on the sp²-hybridized nitrogen atom is available to react with electrophiles. This site is responsible for the basicity of the molecule and its ability to participate in reactions such as:

-

Protonation: Reaction with acids to form pyridinium salts.

-

Alkylation: Reaction with alkyl halides to form N-alkylpyridinium salts.

-

Coordination: Acting as a ligand to coordinate with metal centers.

While the electron-withdrawing substituents decrease the basicity of the nitrogen compared to unsubstituted pyridine, it remains a predictable site of reactivity for strong electrophiles.

The Pyridine Ring as an Electrophilic Substrate for Nucleophilic Aromatic Substitution (SNAr)

The most significant and synthetically useful reactivity of this compound is nucleophilic aromatic substitution (SNAr). The extreme electron deficiency of the ring allows for the addition of a nucleophile, followed by the elimination of a leaving group.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[6]

-

Addition: The nucleophile attacks an electrophilic carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step as it involves the temporary disruption of aromaticity.[5][7]

-

Elimination: The aromaticity is restored by the expulsion of the leaving group (in this case, the chloride ion).

Regioselectivity: In pyridine systems, nucleophilic attack is strongly favored at the C-2, C-4, and C-6 positions. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization.[5] Attack at C-3 or C-5 does not allow for this stabilization.

In this compound, the chlorine leaving group is at the C-3 position. While this is not a traditionally activated site, the immense inductive pull from the adjacent C-4 trifluoromethyl group creates a powerful localized dipole, rendering the C-3 position sufficiently electrophilic to be attacked by strong nucleophiles. The stability of the resulting intermediate is enhanced by the collective electron-withdrawing capacity of both the CF₃ group and the ring nitrogen.

Visualization: SNAr Mechanism

Caption: Generalized SNAr mechanism on the C-3 position.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a representative SNAr reaction to displace the C-3 chlorine with a primary amine, a common transformation in drug discovery.

Objective: Synthesize 3-(Alkylamino)-4-(trifluoromethyl)pyridine.

Materials:

-

This compound (1.0 equiv)

-

Primary Amine (e.g., benzylamine) (1.2 equiv)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

-

Reaction vessel with magnetic stirrer and nitrogen inlet

-

Standard workup and purification supplies (Ethyl acetate, brine, silica gel)

Methodology:

-

Vessel Preparation: Under a nitrogen atmosphere, charge a dry reaction vessel with this compound (1.0 equiv) and the chosen anhydrous solvent (approx. 0.2 M concentration).

-

Reagent Addition: Add the primary amine (1.2 equiv) followed by the base (DIPEA, 2.0 equiv). The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The causality for heating is to provide sufficient activation energy to overcome the barrier of disrupting the ring's aromaticity in the rate-determining step.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The disappearance of the starting material's signals and the appearance of new signals corresponding to the amine adduct validate the reaction's success.

Chapter 3: Electrophilic Reactivity

The molecule's electronic nature makes reactions with electrophiles exceptionally challenging.

Electrophilic Aromatic Substitution (EAS)

Direct electrophilic substitution on the pyridine ring is practically unfeasible. The combined deactivating effects of the nitrogen atom, the chloro group, and the trifluoromethyl group make the ring extremely resistant to attack by electrophiles. Any attempt would require exceptionally harsh conditions and would likely result in low yields and potential decomposition. If forced, the least deactivated position would be C-5, which is meta to the nitrogen and not adjacent to the strongly withdrawing CF₃ group.

C-H Functionalization via Deprotonation

A more viable strategy for introducing substituents onto the ring involves increasing its nucleophilicity through deprotonation. The electron-withdrawing groups enhance the acidity of the remaining C-H protons on the ring (at positions C-2, C-5, and C-6).

-

H-2: Acidified by the adjacent nitrogen and chloro group.

-

H-6: Acidified by the adjacent nitrogen.

-

H-5: Acidified by the adjacent trifluoromethyl group.

The relative acidity is complex, but these protons can be abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[8] The resulting lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles (e.g., I₂, CO₂, aldehydes) to achieve regioselective functionalization.[8] This "umpolung" or reversal of reactivity is a powerful tool for derivatizing such electron-poor systems.

Visualization: C-H Functionalization Workflow

Caption: Conceptual workflow for C-H functionalization.

Chapter 4: Summary of Reactive Sites

The following table provides a consolidated overview of the reactivity at each key position of this compound.

| Site | Position | Primary Reactivity | Key Influencing Factors |

| N | 1 | Nucleophilic / Basic | Lone pair on sp² nitrogen. Basicity reduced by EWGs. |

| C | 2 | Electrophilic / Acidic C-H | Activated for SNAr by N. Proton acidified by N. |

| C | 3 | Electrophilic (for SNAr) | Site of Cl leaving group. Activated by adjacent CF₃. |

| C | 4 | Electrophilic | Highly electron-deficient due to CF₃ and N. |

| C | 5 | Acidic C-H | Proton acidified by adjacent CF₃. |

| C | 6 | Electrophilic / Acidic C-H | Activated for SNAr by N. Proton acidified by N. |

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Benchchem [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

commercial availability and suppliers of 3-Chloro-4-(trifluoromethyl)pyridine

An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling a Key Building Block in Modern Chemistry

This compound is a halogenated pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries.[1][2] The unique electronic properties conferred by the trifluoromethyl group and the chlorine atom make this molecule a versatile synthon for a variety of chemical transformations. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the reactivity of the pyridine ring, making it an interesting substrate for nucleophilic substitution and cross-coupling reactions.[1][3] This guide provides an in-depth overview of the commercial availability, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and process development. Below is a summary of the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 81565-19-7 | [4][5][6] |

| Molecular Formula | C₆H₃ClF₃N | [4][5][6] |

| Molecular Weight | 181.54 g/mol | [4][5][6] |

| Appearance | Colorless to light yellow liquid | [4] |

| Purity | Typically ≥97% | [4] |

| LogP | 2.7538 | [4] |

| Storage | 4°C, stored under nitrogen | [4] |

Commercial Availability and Trusted Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's reputation for quality and consistency.

| Supplier | Purity | Available Quantities |

| ChemScene | ≥97% | Gram to bulk |

| Ivy Fine Chemicals | Not specified | Gram to bulk |

| Matrix Scientific | Not specified | Inquiry for availability |

| Santa Cruz Biotechnology | Not specified | Research quantities |

| Alchem Pharmtech | Not specified | Inquiry for availability |

This table is not exhaustive and represents a selection of known suppliers. Researchers should always verify the specifications and availability with the respective supplier.

Synthesis of this compound: Key Methodologies

The synthesis of trifluoromethylpyridines, including the 3-chloro-4-(trifluoromethyl) isomer, is a subject of significant interest in industrial chemistry. The primary methods for their preparation include chlorine/fluorine exchange reactions and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[1][7]

One of the most common industrial approaches involves the halogen exchange of a corresponding trichloromethylpyridine.[1] Another prominent method is the simultaneous vapor-phase chlorination and fluorination of picoline at high temperatures, often employing transition metal-based catalysts.[1][7] The choice of synthetic route is often dictated by the desired substitution pattern and the scale of production.

Caption: A simplified overview of a common synthetic pathway to this compound.

Chemical Reactivity and Strategic Applications in Synthesis